molecular formula C19H12Cl2N2OS B2721584 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 868230-88-0

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2721584
CAS No.: 868230-88-0
M. Wt: 387.28
InChI Key: JBIUXFXQBUXWJJ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule based on a benzothiazole core, a scaffold renowned for its diverse biological activities and significant research value in medicinal chemistry . The molecular structure integrates a 4,5-dichlorobenzothiazole group linked via an amide bond to a naphthalen-1-ylacetamide moiety. This amide linkage is a common feature in pharmacologically active compounds and is structurally similar to the lateral chain of natural benzylpenicillin, which often contributes to bioactivity . The naphthalene group is a frequent bioisosteric replacement in drug design, used to explore additional electronic and steric requirements at target sites . Compounds featuring this specific architecture are of high interest in early-stage drug discovery for the development of novel therapeutic agents. Researchers utilize such benzothiazole derivatives as key intermediates or target molecules in projects aimed at anticancer, antibacterial, antifungal, and anthelmintic agents . Furthermore, closely related sulfonamidothiazole and acetamide derivatives have demonstrated promising inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome and type 2 diabetes research . The presence of chlorine atoms and the rigid naphthalene system can enhance lipophilicity and influence binding affinity, making this compound a valuable candidate for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-14-8-9-15-18(17(14)21)23-19(25-15)22-16(24)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUXFXQBUXWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves a multi-step process. Initial steps typically include the formation of the benzothiazole core followed by the introduction of the naphthalene moiety through acetamide formation. The compound is synthesized using reagents such as phosphorus trichloride and 3-hydroxynaphthalene derivatives, with purification achieved through recrystallization and chromatography techniques .

Biological Activity Overview

The biological activity of benzothiazole derivatives, including this compound, has been extensively studied. These compounds are known for their diverse pharmacological properties:

  • Anticancer Activity : Benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown inhibition rates exceeding 70% against breast and lung cancer cell lines .
  • Antibacterial and Antifungal Properties : Studies have demonstrated that compounds with similar structures possess antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi .

Case Studies

  • Anticancer Studies :
    • In a study evaluating the cytotoxicity of various benzothiazole derivatives, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and A549), indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity has been linked to the induction of apoptosis in cancer cells through oxidative stress pathways. Increased levels of reactive oxygen species (ROS) were observed in treated cells, leading to DNA damage and cell death .

Data Tables

The following table summarizes key biological activities and IC50 values from various studies:

Compound NameBiological ActivityIC50 (µM)Cell Line
This compoundAnticancer12.5MCF-7
N-(4-chloro-benzothiazol)-2-(phenyl)acetamideAntibacterial15Staphylococcus aureus
2-Amino-N-(benzothiazol)-acetamideAntifungal20Candida albicans

Scientific Research Applications

Biological Activities

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been studied for various biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus2010
This compoundEscherichia coli1815

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Studies have reported its efficacy against various cancer cell lines including breast and lung cancer.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various benzothiazole derivatives including this compound. Results indicated a strong correlation between chlorine substitution and enhanced antimicrobial activity .
  • Anticancer Research : In a study focused on the anticancer properties of benzothiazole derivatives, this compound was found to significantly inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and necrosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzothiazole-acetamide derivatives with variations in substituents on the benzothiazole core or the arylacetamide group. These modifications influence electronic properties, steric bulk, and solubility:

Compound Name Benzothiazole Substituents Acetamide-Linked Group Molecular Weight (g/mol) Key Features
Target Compound 4,5-Dichloro Naphthalen-1-yl 387.3 High hydrophobicity; electron-deficient benzothiazole core
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Chloro 3-Methylphenyl 334.8 Reduced steric hindrance; monochloro substitution enhances synthetic yield (91%)
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide None Naphthalen-1-yl + piperidine 296.4 Increased basicity due to piperidine; lower MW improves solubility
N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Tetrahydrobenzothiazole Benzyl + chloro 349.9 Saturated benzothiazole reduces aromaticity; chloroacetamide enhances reactivity

Key Observations :

  • The 4,5-dichloro substitution in the target compound likely enhances electron-deficient character, improving interactions with electron-rich enzyme active sites compared to mono-chloro analogs .
  • The naphthalen-1-yl group contributes to π-π stacking interactions, a feature shared with impurities like N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride .

Key Observations :

  • The target compound’s dichloro-benzothiazole motif may confer higher MAO-B or cholinesterase inhibition compared to non-chlorinated analogs, as seen in related compounds .

Key Observations :

  • The target compound’s synthesis likely follows carbodiimide-mediated amidation, similar to , but with dichloro-substituted benzothiazole precursors.
  • High hydrophobicity (LogP >4) may limit aqueous solubility, necessitating formulation enhancements (e.g., salt formation, as in Impurity A ).

Preparation Methods

Precursor Preparation: 4,5-Dichloro-2-aminothiophenol

The synthesis begins with 4,5-dichloro-2-nitroaniline, which undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield 4,5-dichloro-1,2-diaminobenzene. Subsequent treatment with carbon disulfide (CS₂) in alkaline conditions facilitates cyclization, forming the benzothiazole ring. This step typically achieves 70–85% yield under reflux conditions.

Reaction Conditions:

  • Catalyst: 10% Pd/C
  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours

Chlorination and Cyclization Optimization

Regioselective chlorination is critical to avoid positional isomers. Using oleum (20% SO₃) in sulfuric acid at 0–5°C ensures monochlorination at the 4- and 5-positions. The resultant 4,5-dichloro-1,3-benzothiazol-2-amine is isolated via ice-water quenching and recrystallization from ethanol.

Introduction of the Naphthalen-1-ylacetamide Group

Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride

2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate the corresponding acid chloride. The reaction proceeds quantitatively at 40°C within 2 hours, yielding a reactive intermediate suitable for acylation.

Reaction Conditions:

  • Molar Ratio: 1:3 (acid:SOCl₂)
  • Solvent: Dry dichloromethane
  • Temperature: 40°C
  • Time: 2 hours

Acylation of 4,5-Dichloro-1,3-benzothiazol-2-amine

The benzothiazol-2-amine is acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of pyridine to scavenge HCl. The reaction is conducted in tetrahydrofuran (THF) at 0°C to room temperature, achieving 80–90% yield after column chromatography (hexane:ethyl acetate, 3:1).

Critical Parameters:

  • Base: Pyridine (2 eq)
  • Solvent: THF
  • Temperature: 0°C → RT
  • Time: 12–16 hours

Reaction Optimization and Challenges

Regioselectivity in Benzothiazole Formation

The use of oleum-sulfuric acid mixtures (100–107% strength) ensures precise chlorination at the 4- and 5-positions, minimizing byproducts like 3,4-dichloro derivatives. A molar ratio of 1:10 (precursor:sulfuric acid) optimizes yield (85%).

Steric and Electronic Effects in Acylation

The naphthalen-1-yl group introduces steric bulk, necessitating extended reaction times (16 hours) for complete conversion. Microwave-assisted synthesis (80°C, 30 minutes) has been explored but risks decomposition.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.4 Hz, 1H, naphthyl), 7.85–7.45 (m, 6H, naphthyl/benzothiazole), 3.92 (s, 2H, CH₂).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Crystallographic Data (Analogous Structures)

X-ray diffraction of N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide reveals a dihedral angle of 7.2° between the acetamide and aromatic planes, indicating limited conjugation.

Industrial and Pharmacological Relevance

The compound’s structural motifs align with kinase inhibitors and antimicrobial agents. Scale-up protocols emphasize continuous-flow hydrogenation for the nitro reduction step, reducing catalyst loading by 40%.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling of 4,5-dichloro-1,3-benzothiazol-2-amine with (naphthalen-1-yl)acetic acid. A representative protocol involves dissolving the acid in dichloromethane with triethylamine, followed by addition of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC) and stirring at room temperature. The crude product is purified by trituration with ethanol . This method ensures high yield (e.g., 91% in related benzothiazole acetamides) and avoids side reactions.

Q. How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELXL (via SHELX suite) is the gold standard for structural validation . Key interactions include O–H⋯N and N–H⋯O hydrogen bonds involving water molecules, as well as π–π stacking between aromatic rings (e.g., benzothiazole and naphthalene moieties). Dihedral angles between planar groups (e.g., 79.3° between benzothiazole and benzene in analogs) are critical for assessing molecular conformation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirms amide C=O stretches (~1670–1680 cm⁻¹) and aromatic C=C vibrations (~1590–1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., naphthalene protons at δ 7.2–8.4 ppm, benzothiazole Cl groups via deshielding effects) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogs within ±0.001 Da error) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like MAO-B or BChE, leveraging structural analogs (e.g., IC₅₀ = 0.028 mM for MAO-A inhibition in related acetamides ). Quantum chemical calculations (DFT at B3LYP/6-311++G(d,p)) optimize geometry and assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer : Discrepancies in thermal parameters or hydrogen bonding can be addressed via:

  • SHELXPRO tools : Apply restraints for disordered atoms or use ISOR to constrain anisotropic displacement parameters .
  • Hydrogen bonding analysis : Validate O–H⋯N/O interactions using Mercury software to ensure bond distances (2.6–3.0 Å) and angles (150–180°) align with crystallographic norms .

Q. How does substituent variation (e.g., Cl position on benzothiazole) impact enzymatic inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that 4,5-dichloro substitution enhances MAO-B selectivity (e.g., 50-fold selectivity over MAO-A in triazole-linked benzothiazoles ). Bioassays (e.g., Ellman’s method for AChE inhibition) quantify IC₅₀ values, while molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability in enzyme active sites .

Q. What experimental protocols validate the purity of synthesized batches?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities (<0.1% for pharmaceutical standards ).
  • Elemental analysis : Ensure C, H, N, S percentages match theoretical values (e.g., ±0.3% deviation ).
  • Melting point consistency : Compare observed values (e.g., 397–398 K in analogs) with literature to confirm crystallinity .

Q. How can solvent polarity influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance carbodiimide-mediated amidation by stabilizing intermediates. Kinetic studies (monitored via TLC) show reaction completion in 3–6 hours at 273 K, while non-polar solvents (e.g., toluene) slow progress due to poor EDC solubility .

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